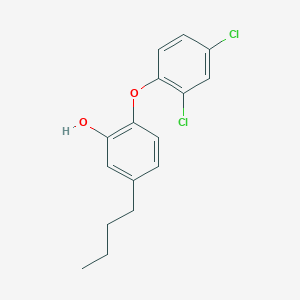

5-Butyl-2-(2,4-dichlorophenoxy)phenol

Description

5-Chloro-2-(2,4-dichlorophenoxy)phenol, commonly known as Triclosan (TCS), is a synthetic halogenated aromatic compound with broad-spectrum antimicrobial activity . Its structure comprises a diphenyl ether backbone substituted with chlorine atoms at positions 5 (on the phenolic ring) and 2,4 (on the phenoxy ring) (Figure 1). Triclosan inhibits bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in fatty acid synthesis, making it effective against gram-positive and gram-negative bacteria . It is widely used in personal care products (e.g., toothpaste, soaps), medical devices, and industrial applications .

Physicochemical Properties (Table 1):

Properties

Molecular Formula |

C16H16Cl2O2 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

5-butyl-2-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C16H16Cl2O2/c1-2-3-4-11-5-7-16(14(19)9-11)20-15-8-6-12(17)10-13(15)18/h5-10,19H,2-4H2,1H3 |

InChI Key |

YJSDMDYNCMZAED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Chlorination of Phenol

The preparation of 2,4-dichlorophenol is critical for forming the dichlorophenoxy group. A patented method (CN106349025A) uses phenol or o-chlorophenol as starting materials with a mixed catalyst (boric acid, diphenyl sulfide, and ferric chloride ) to direct chlorination.

Procedure :

-

Phenol is chlorinated at 10–80°C under negative pressure (−0.08 to −0.09 MPa).

-

Chlorine gas is introduced until phenol content drops below 0.5% , yielding a monochlorophenol mixture.

-

Further chlorination at 20–80°C produces 2,4-dichlorophenol with >95% selectivity .

Catalyst Composition :

| Component | Molar Ratio | Role |

|---|---|---|

| Boric acid | 0.8–2.0 | Directs para-chlorination |

| Diphenyl sulfide | 1.0–1.5 | Stabilizes intermediates |

| Ferric chloride | 1.0 | Enhances chlorination rate |

This method achieves 95% total yield and reduces impurities like 2,6-dichlorophenol.

Etherification via Williamson Synthesis

Coupling 5-Butylphenol and 2,4-Dichlorophenol

The final step involves forming the ether bond. A Williamson synthesis approach is adapted from methods used for triclosan derivatives.

Procedure :

-

Deprotonate 5-butylphenol with K₂CO₃ in DMF at 80°C .

-

Add 1-bromo-2,4-dichlorobenzene (1.2 equiv) and stir for 12–24 hours .

-

Isolate the product via filtration and recrystallize from ethanol/water .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Base | K₂CO₃ |

| Solvent | DMF |

| Yield | 75–85% |

Purity : >99% after recrystallization (GC-MS analysis).

Alternative Routes: Ullmann Coupling

Copper-Catalyzed Ether Synthesis

A method from electrochemical studies (Journal of Electroanalytical Chemistry) uses Ullmann coupling to form diaryl ethers.

Protocol :

-

Mix 5-bromo-butylphenol and 2,4-dichlorophenol with CuI (10 mol%) and 1,10-phenanthroline in DMSO .

-

Heat at 120°C for 24 hours under nitrogen.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 65–70% |

| Purity | 98% (HPLC) |

Physicochemical Properties of 5-Butyl-2-(2,4-Dichlorophenoxy)Phenol

Data from PubChem and synthesis reports:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅Cl₂O₂ |

| Molecular Weight | 317.20 g/mol |

| Melting Point | 54–57°C |

| Boiling Point | 344.6°C (760 mmHg) |

| Solubility | 0.01 g/L in water |

| LogP | 5.14 |

Challenges and Optimization

Regioselectivity in Alkylation

Introducing the butyl group at the 5-position remains a bottleneck. Solutions include:

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use chlorine or bromine under controlled conditions

Major Products Formed

The major products formed from these reactions include various chlorinated phenols and their derivatives, which can have different antimicrobial properties .

Scientific Research Applications

Scientific Research Applications

a. Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for use in disinfectants and preservatives. Studies have shown that derivatives of chlorophenols, including 5-butyl-2-(2,4-dichlorophenoxy)phenol, are effective against a range of bacteria and fungi .

b. Herbicide Development

Chlorinated phenols are often utilized in the development of herbicides due to their ability to inhibit plant growth. This compound has been investigated as a potential herbicide, particularly in controlling broadleaf weeds .

c. Biochemical Research

This compound serves as a model in biochemical studies aimed at understanding the interactions of halogenated compounds with biological systems. Its structure allows researchers to explore structure-activity relationships (SAR) that are crucial for drug design .

Industrial Applications

a. Wood Preservation

Chlorinated phenols have historically been used in wood preservation due to their fungicidal properties. This compound can be employed as an active ingredient in formulations designed to protect wood from decay and insect damage .

b. Personal Care Products

The compound's antimicrobial properties make it suitable for inclusion in personal care products such as soaps and lotions. It acts as a preservative to prevent microbial growth, extending the shelf life of these products .

Case Studies

Environmental Impact and Safety

While this compound has beneficial applications, concerns about its environmental persistence and potential toxicity necessitate careful handling and regulation. The compound falls under scrutiny due to its classification as a possible human carcinogen by various health organizations .

Mechanism of Action

The antimicrobial action of 5-butyl-2-(2,4-dichlorophenoxy)phenol involves the inhibition of fatty acid synthesis in bacteria. It targets the enoyl-acyl carrier protein reductase enzyme, which is essential for the synthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dichlorophenol (2,4-DCP)

- Structure: Single phenolic ring with chlorine at positions 2 and 3.

- Uses : Precursor for herbicides (e.g., 2,4-D) and wood preservatives .

- Environmental Impact : Classified as a priority pollutant by the U.S. EPA due to persistence and toxicity . Unlike Triclosan, 2,4-DCP lacks antimicrobial activity and is primarily an industrial intermediate.

- Toxicity : Both compounds bioaccumulate, but 2,4-DCP is more acutely toxic to aquatic life (LC₅₀ values < 1 mg/L for fish) .

Tetraclosans and Pentaclosans

- Structure: Triclosan derivatives with additional chlorine atoms (e.g., 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol) .

Bisphenol A (BPA)

- Structure: Two phenolic rings linked by a propane group.

- Uses : Plasticizer in polycarbonates and epoxy resins .

- Mechanism : Unlike Triclosan, BPA acts as an endocrine disruptor by binding to estrogen receptors .

- Regulatory Status : Both compounds are restricted in consumer products due to health risks, but BPA is more tightly regulated in food-contact materials .

Methacrylated Triclosan Derivatives

- Structure: Triclosan modified with methacrylate groups for incorporation into dental resins (e.g., 5-chloro-2-(2,4-dichlorophenoxy)phenyl methacrylate) .

- Efficacy : Retains antimicrobial activity while improving material properties (e.g., flexural strength, solubility) in dental composites .

- Applications : Used in experimental dental materials to reduce bacterial viability (Streptococcus oralis, S. mitis) by >90% after 24 hours .

Analytical and Environmental Data

Detection Methods

- Triclosan : Analyzed via HPLC/UV with a detection limit of 0.05 μg/L in water .

- 2,4-DCP : Typically detected using GC-MS with lower sensitivity (detection limit ~1 μg/L) .

Environmental Persistence and Degradation

| Compound | Half-Life in Water (Days) | Key Degradation Pathway |

|---|---|---|

| Triclosan | 10–100 | Photolysis, biodegradation |

| 2,4-DCP | 30–60 | Microbial degradation |

| Tetraclosan 1 | >150 | Photodegradation-resistant |

Toxicity Profile

| Compound | EC₅₀ (Algae, μg/L) | LC₅₀ (Fish, mg/L) | Endocrine Disruption |

|---|---|---|---|

| Triclosan | 10–50 | 0.3–1.2 | Moderate |

| 2,4-DCP | 5–20 | 0.5–1.0 | Low |

| BPA | 100–500 | 1–5 | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Butyl-2-(2,4-dichlorophenoxy)phenol, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and a pre-functionalized phenol derivative. Base catalysts (e.g., NaOH or K₂CO₃) are critical for deprotonating the phenolic hydroxyl group, enabling ether bond formation. Reaction parameters like temperature (80–120°C), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios should be systematically tested. Purification via recrystallization or column chromatography is recommended for high-purity yields .

Q. Which spectroscopic techniques are most reliable for characterizing structural contradictions in this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dichlorophenoxy group integration) and butyl chain conformation.

- FT-IR : To validate phenolic O-H stretching (3200–3600 cm⁻¹) and aryl chloride vibrations (500–800 cm⁻¹).

- X-ray crystallography : For resolving crystallographic ambiguities, particularly if steric hindrance from the butyl group causes unexpected bond angles .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodology : Standardize bioassay protocols (e.g., cell lines, incubation times, and solvent controls) to minimize variability. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Meta-analyses of existing literature should account for purity levels (>95% by HPLC) and stereochemical considerations .

Advanced Research Questions

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction yields?

- Methodology : Implement Design of Experiments (DoE) to systematically vary factors (e.g., catalyst loading, temperature, solvent). A 2³ factorial design can identify interactions between variables, while response surface methodology (RSM) pinpoints optimal conditions. Computational tools like ICReDD’s reaction path search algorithms can further narrow experimental parameters .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Use density functional theory (DFT) to calculate:

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites on the dichlorophenoxy ring.

- Transition-state energies : For predicting regioselectivity in substitution or oxidation reactions.

- Solvent effects : COSMO-RS simulations model solvent interactions to guide solvent selection .

Q. What strategies resolve contradictions in thermodynamic stability data under varying environmental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways. Compare with quantum mechanical calculations (e.g., bond dissociation energies) to identify vulnerable sites (e.g., ether linkages) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.